N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide
説明
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide is a benzamide derivative featuring a 1,3,4-oxadiazole scaffold substituted with an ethylsulfanyl group at the 5-position. The 2,6-difluorobenzamide moiety is attached via a methylene linker to the oxadiazole ring. This structural design combines electron-withdrawing fluorine atoms on the benzamide (enhancing metabolic stability and lipophilicity) with the sulfur-containing oxadiazole, which may influence bioactivity through hydrogen bonding or hydrophobic interactions .
特性
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2S/c1-2-20-12-17-16-9(19-12)6-15-11(18)10-7(13)4-3-5-8(10)14/h3-5H,2,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQANNCGKBPNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Hydrazide Formation and Cyclization
The oxadiazole ring is constructed from carboxylic acid derivatives. For example, 2-(ethylsulfanyl)benzoic acid is converted to its hydrazide via esterification and hydrazine treatment:
- Esterification :
- 2-(Ethylsulfanyl)benzoic acid reacts with ethanol/H₂SO₄ to form ethyl 2-(ethylsulfanyl)benzoate.
- Hydrazide Synthesis :
- Hydrazine hydrate in propan-2-ol yields 2-(ethylsulfanyl)benzohydrazide.
- Cyclization to Oxadiazole Thione :
Reaction Conditions :
S-Alkylation for Ethylsulfanyl Incorporation
The thione intermediate undergoes alkylation with ethyl bromide to introduce the ethylsulfanyl group:
Amination to Introduce Methylene Bridge
Bromination of the oxadiazole’s methyl group followed by amination produces the methanamine intermediate:
- Bromination :
- Oxadiazole (1 eq.), NBS (1.1 eq.), AIBN (catalytic), CCl₄, reflux for 3 h.
- Amination :
Coupling with 2,6-Difluorobenzamide
Synthesis of 2,6-Difluorobenzoyl Chloride
2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:
Amide Bond Formation
The methanamine intermediate reacts with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions:
- Procedure :
Alternative One-Pot Synthesis
A streamlined approach combines cyclization and coupling:
- Hydrazide Preparation : 2-(Ethylsulfanyl)benzohydrazide.
- Cyclization with 2,6-Difluorobenzoyl Chloride :
- POCl₃ (3 eq.), DMF, 80°C for 6 h.
- In Situ Alkylation :
Spectral Characterization Data
| Step | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Oxadiazole Thione | 1587 (C=N), 2853 (S-H) | 7.45–7.52 (m, 4H, Ar-H), 3.10 (q, 2H, SCH₂) | 167.2 (C=O), 121–135 (Ar-C) |
| Ethylsulfanyl Oxadiazole | 1245 (C-S) | 1.35 (t, 3H, CH₃), 3.20 (q, 2H, SCH₂) | 35.2 (SCH₂), 14.1 (CH₃) |
| Final Compound | 1685 (Amide C=O), 1510 (N-H bend) | 7.82 (d, 2H, Ar-H), 4.65 (s, 2H, CH₂), 1.40 (t, 3H, CH₃) | 162.1 (C=O), 115–160 (Ar-F) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, scalable | Multi-step, time-consuming | 65–85 |
| One-Pot Approach | Reduced purification steps | Lower yield, side reactions | 68–72 |
| S-Alkylation Route | Selective for ethylsulfanyl group | Requires toxic alkylating agents | 70–80 |
化学反応の分析
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbon disulfide, potassium hydroxide, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbon disulfide and potassium hydroxide in ethanol can lead to the formation of oxadiazole derivatives .
科学的研究の応用
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies indicating its effectiveness against certain cancer cell lines . Additionally, it has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains .
作用機序
The mechanism of action of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit enzymes such as cyclooxygenase, which play a role in inflammation . The compound’s ability to depolarize bacterial membranes and regulate iron carrier biosynthesis and heme regulation also contributes to its antimicrobial activity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole Ring
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (): Replaces the ethylsulfanyl group with a 2,4-dichlorophenyl-substituted thiadiazole. The thiadiazole ring (vs. Dichlorophenyl substituents enhance hydrophobicity and may improve binding to chlorinated pesticide targets .
- N-[5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[ethyl-(phenylmethyl)sulfamoyl]benzamide (): Features a 2,6-dimethoxyphenyl group on the oxadiazole and a sulfamoyl-benzamide moiety. The sulfamoyl group introduces hydrogen-bonding capacity, which may enhance herbicidal activity .
Benzamide Modifications
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) (): Shares a difluorinated aromatic system but uses a pyridinecarboxamide backbone instead of oxadiazole.
Bioactivity and Functional Group Synergy
- Sulfentrazone (): Contains a triazolone ring and sulfonamide group, targeting protoporphyrinogen oxidase (PPO) in weeds. The ethylsulfanyl group in the target compound could similarly disrupt PPO but lacks the triazolone’s heterocyclic rigidity .
Triazole-Carboxylic Acid Derivatives ():
- N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas show growth-regulating activity.
- The carboxylic acid group in triazoles enhances water solubility, whereas the ethylsulfanyl group in the target compound may prioritize lipid membrane penetration .
生物活性
N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H12F2N4OS
- Molecular Weight : 270.29 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related benzamide derivatives demonstrate MIC values ranging from 0.5 to 1 mg/ml against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The oxadiazole moiety in the compound is known for its role in anticancer activity. The mechanism involves:
- Inhibition of Enzymatic Activity : The oxadiazole ring can interact with specific enzymes involved in cancer cell proliferation. This interaction may lead to the inhibition of cancer cell growth through apoptosis induction .
Toxicological Profile
The toxicological data available for related compounds suggest varying degrees of toxicity:
- Acute Toxicity Studies : Unpublished studies indicate that 2,6-difluorobenzamide (a metabolite) has an LD50 greater than 5 g/kg in male rats and approximately 3299 mg/kg in females . These findings suggest a relatively low acute toxicity profile.
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : This heterocyclic structure is known for its ability to form hydrogen bonds with proteins and enzymes, potentially leading to inhibition or modulation of their activity.
- Ethylsulfanyl Group : This group may enhance the compound's lipophilicity and binding affinity to biological targets.
Study on Antimicrobial Efficacy
A study examining the antimicrobial efficacy of related compounds found that those containing the oxadiazole moiety showed enhanced activity against resistant strains of bacteria. The study highlighted:
| Compound | MIC (mg/ml) | Target Organism |
|---|---|---|
| Benzamide Derivative A | 0.5 | Staphylococcus aureus |
| Benzamide Derivative B | 1.0 | Bacillus subtilis |
This table illustrates the potential effectiveness of similar compounds in combating bacterial infections.
Research on Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggest:
- Cell Viability Reduction : Treatment with these compounds resulted in a significant reduction in cell viability compared to untreated controls.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide?
Answer: The synthesis involves two key steps:
Oxadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole core. Reaction temperatures between 80–100°C in anhydrous solvents like DMF or THF are critical .
Benzamide Coupling : Reacting the oxadiazole intermediate with 2,6-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Key Optimization Parameters :
- Solvent polarity for intermediate stability.
- Stoichiometric control to minimize byproducts.
Q. Which analytical techniques are essential for structural confirmation of this compound?
Answer: A multi-technique approach is required:
- X-ray Crystallography : Resolves bond angles (e.g., C–S–C ≈ 100.2°) and torsion angles (e.g., oxadiazole ring planarity) .
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₀F₂N₂O₂S: 296.0532) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational structural data?
Answer: Discrepancies often arise in bond lengths or angles (e.g., C–N vs. C–O in oxadiazole). Strategies include:
Refinement of Crystallographic Parameters : Adjust thermal displacement parameters or account for disorder (e.g., rotational freedom in ethylsulfanyl groups) .
Computational Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify steric/electronic outliers .
Statistical Analysis : Use R-factors (<0.05 for high confidence) and data-to-parameter ratios (>10:1) to assess model reliability .
Example : In , the C7–N1 bond length (1.332 Å) deviates from DFT-predicted 1.345 Å due to crystal packing effects .
Q. How to design a structure-activity relationship (SAR) study for this compound’s biological activity?
Answer: Focus on modifying key substituents:
Ethylsulfanyl Group : Replace with methylthio or phenylthio to assess hydrophobic/hydrophilic balance .
Difluorobenzamide : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to probe electronic effects .
Q. Methodological Steps :
- In Vitro Assays : Test against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., PDB ID: 1ACJ) .
- Data Analysis : Correlate IC₅₀ values with substituent Hammett constants (σ) or logP .
Q. What strategies mitigate challenges in crystallizing this compound?
Answer:
- Solvent Selection : Use mixed solvents (e.g., chloroform/hexane) to slow crystallization and improve crystal quality .
- Temperature Gradients : Gradual cooling from 40°C to 4°C reduces lattice defects .
- Additives : Introduce trace ethyl acetate to disrupt π-π stacking in aromatic systems .
Case Study : achieved high-quality crystals using a 2:1 chloroform/methanol system, yielding R-factor = 0.044 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
